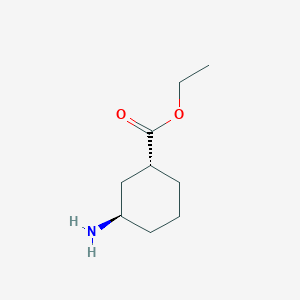
(1R,3R)-Ethyl 3-aminocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chemical compound with a specific stereochemistry, characterized by the presence of an ethyl ester group attached to a cyclohexane ring with an amino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted derivatives (substitution).
科学研究应用
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry.
相似化合物的比较
Similar Compounds
- Rel-ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
- Rel-ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
- Rel-ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Uniqueness
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and ester functional groups
生物活性
(1R,3R)-Ethyl 3-aminocyclohexanecarboxylate is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique stereochemistry, which influences its biological interactions. This compound can be synthesized through various methods, often involving asymmetric synthesis techniques to ensure the desired stereoisomer is produced. The compound's structure allows it to interact with biological targets such as enzymes and receptors, leading to significant biological effects.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : It can bind to various receptors in the body, potentially influencing signaling pathways related to pain, inflammation, and other physiological processes.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Neurological Disorders : Studies suggest that this compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
- Pain Management : Its ability to modulate pain pathways could position it as a novel analgesic agent.
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various aminocyclohexanecarboxylates. Results indicated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions .
- Pain Modulation Research : Another investigation focused on the analgesic properties of this compound. In animal models, it was found to effectively reduce pain response compared to control groups .
- Antimicrobial Properties : A recent study assessed the antimicrobial efficacy of structurally related compounds against various bacterial strains. Results suggested that this compound exhibited promising activity against Gram-positive bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate | Structure | Moderate enzyme inhibition | Similar mechanism but different stereochemistry affects binding affinity. |
| (1S,2S)-Cyclopentane-1-carboxylic acid | Structure | Low antimicrobial activity | Less effective due to smaller ring structure. |
| (1R,2S)-Cyclobutane-2-carboxylic acid | Structure | Minimal therapeutic potential | Limited due to structural constraints. |
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 |
InChI 键 |
VALZPPHHDRBGHU-HTQZYQBOSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CCC[C@H](C1)N |
规范 SMILES |
CCOC(=O)C1CCCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















